

"2-Fluoro-4-(methoxycarbonyl)benzoic acid"

CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1444468

[Get Quote](#)

An In-depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid

This guide provides a comprehensive overview of **2-Fluoro-4-(methoxycarbonyl)benzoic acid**, a key building block in contemporary organic synthesis, with a particular focus on its relevance to medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and practical insights.

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid, with the CAS Number 314241-04-8, is a substituted benzoic acid derivative that has garnered significant interest in the scientific community.^[1] Its unique trifunctional nature, featuring a carboxylic acid, a methyl ester, and a fluorine atom on the benzene ring, makes it a versatile synthon for the construction of complex molecular architectures. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting molecules, a feature astutely exploited in modern drug design.

This guide will delve into the essential physicochemical properties of this compound, provide a detailed, field-tested synthesis protocol, and explore its applications, particularly in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of **2-Fluoro-4-(methoxycarbonyl)benzoic acid** are summarized in the table below.

Property	Value	Source
CAS Number	314241-04-8	[1]
Molecular Formula	C ₉ H ₇ FO ₄	[2]
Molecular Weight	198.15 g/mol	[2] [3]
Appearance	White solid	[1]
Melting Point	154–155 °C	[4]
Boiling Point	335.5 ± 32.0 °C at 760 mmHg	[4]
Purity	≥98%	[4]

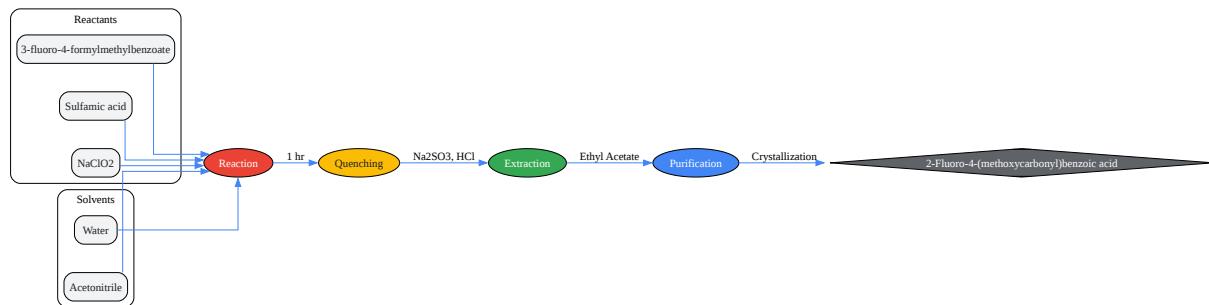
Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

The reliable synthesis of **2-Fluoro-4-(methoxycarbonyl)benzoic acid** is crucial for its application in multi-step synthetic campaigns. The following protocol is a robust and well-documented method for its preparation.[\[1\]](#)

Experimental Protocol

This synthesis involves the oxidation of 3-fluoro-4-formylmethylbenzoate to the corresponding carboxylic acid.

Materials:


- 3-fluoro-4-formylmethylbenzoate
- Sulfamic acid

- Sodium chlorite (80%)
- Water
- Acetonitrile (ACN)
- Saturated aqueous solution of Na_2SO_3
- 1 N HCl
- Ethyl acetate
- Brine
- Sodium sulfate

Procedure:

- To a flask containing 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol) in a mixture of water (21 ml) and acetonitrile (42 ml), slowly add a solution of 80% NaClO_2 (4.92 g, 53.8 mmol) in water (21 ml) at room temperature.[1]
- Stir the reaction mixture for 1 hour.[1]
- Quench the reaction by adding the solution to a saturated aqueous solution of Na_2SO_3 (75 ml) and 1 N HCl (150 ml).[1]
- Extract the resulting solution with ethyl acetate (3 x 75 ml).[1]
- Combine the organic extracts and wash with brine, then dry over sodium sulfate.[1]
- Remove the solvents under reduced pressure to yield the crude product as a white solid.[1]
- For further purification, the crude solid can be crystallized from hot ethyl acetate.[1]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Fluoro-4-(methoxycarbonyl)benzoic acid**.

Applications in Drug Discovery

The primary application of **2-Fluoro-4-(methoxycarbonyl)benzoic acid** lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization.

A notable application is in the development of novel Retinoid X Receptor (RXR) antagonists.^[1] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in

various physiological processes. Dysregulation of RXR signaling has been implicated in several diseases, including metabolic disorders and cancer.

The title compound has been utilized in the preparation of diazepinylbenzoic acid RXR antagonists.^[1] These antagonists are being investigated as potential oral treatments for obesity and diabetes, as well as for their potential in cancer therapy.^[1] The presence of the fluorine atom in the benzoic acid moiety can enhance binding affinity, improve metabolic stability, and modulate the electronic properties of the final compound, thereby fine-tuning its biological activity.

Role in the Synthesis of RXR Antagonists

[Click to download full resolution via product page](#)

Caption: Role of the title compound in synthesizing RXR antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. ["2-Fluoro-4-(methoxycarbonyl)benzoic acid" CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1444468#2-fluoro-4-methoxycarbonyl-benzoic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com